RJG-2051

AKR1C3 inhibition coumberone reduction assay NSAID repurposing

RJG-2051 is the only commercially available covalent SuTEx inhibitor that selectively engages the non-catalytic Y24 residue of AKR1C3 (IC₅₀ = 13 nM) with proteome-wide selectivity verified by TMT chemical proteomics across >1,800 sites. Unlike reversible inhibitors (indomethacin, ASP9521) or the clinical candidate BAY1128688 (terminated for hepatotoxicity from off-target AKR1D1), RJG-2051 delivers 2,350-fold selectivity over AKR1C1 and quantifiable target engagement in live cells. The matched negative control RJG-2036 enables definitive on-target pharmacology studies. Essential for CRPC, breast cancer, and chemoproteomic benchmarking.

Molecular Formula C26H31N5O4S
Molecular Weight 509.6 g/mol
Cat. No. B15612025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRJG-2051
Molecular FormulaC26H31N5O4S
Molecular Weight509.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H31N5O4S/c1-35-24-10-6-5-9-23(24)29-15-17-30(18-16-29)26(32)21-11-13-22(14-12-21)36(33,34)31-19-27-25(28-31)20-7-3-2-4-8-20/h5-6,9-14,19-20H,2-4,7-8,15-18H2,1H3
InChIKeyHMWIALSNZLCBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RJG-2051 AKR1C3 Covalent Inhibitor – Potency, Selectivity & Proteome-Wide Profiling for Hormone-Dependent Cancer Research Procurement


RJG-2051 (CAS 2851993-77-4) is a sulfonyl-triazole (SuTEx) covalent inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme that metabolizes androgen, estrogen, and prostaglandin substrates driving proliferation in hormone-dependent cancers . Discovered through iterative structure-activity relationship optimization of cycloalkyl-triazole leaving groups, RJG-2051 achieves an IC₅₀ of 13 nM against AKR1C3 while engaging a non-catalytic tyrosine residue (Y24) in the active site . Unlike many previously reported AKR1C3 inhibitors repurposed from NSAID scaffolds or natural products, RJG-2051 was purpose-built as a covalent chemical probe and has been characterized by tandem mass tag (TMT) chemical proteomics across >1,800 tyrosine and lysine sites, establishing proteome-wide selectivity that is quantifiable and verifiable .

Why Generic AKR1C3 Inhibitor Substitution Fails: RJG-2051 Differentiation from NSAID-Derived, Reversible, and Insufficiently Profiled Alternatives


The AKR1C subfamily (AKR1C1–4) shares 86% sequence homology and a conserved catalytic tetrad, making isoform-selective inhibition exceptionally challenging . Prior AKR1C3 tool compounds—including repurposed NSAIDs such as indomethacin, the dual COX-2/sEH inhibitor PTUPB, and even the clinical candidate BAY1128688 (terminated in Phase II for hepatotoxicity from off-target AKR1D1 inhibition)—exhibit either weak biochemical potency, limited isoform selectivity, or uncharacterized proteome-wide off-target profiles . Most critically, the selectivity of historical AKR1C3 inhibitors against endogenous AKR1C enzymes beyond purified-protein biochemical assays has simply not been measured, representing a procurement risk for studies requiring interpretable target engagement data . RJG-2051 was explicitly developed to address these gaps through a covalent SuTEx mechanism, quantitative selectivity profiling against all AKR1C isoforms in live cells, and direct chemoproteomic demonstration that AKR1C3 Y24 is the predominant liganded site across the detectable proteome .

RJG-2051 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


Biochemical Potency: RJG-2051 vs. Indomethacin and PTUPB in Parallel Coumberone Reduction Assay

In a parallel biochemical coumberone reduction assay performed within the same study, RJG-2051 demonstrated an IC₅₀ of 27 nM against AKR1C3, whereas the reference inhibitors indomethacin and PTUPB—both historically described as AKR1C3 inhibitors in the literature—each exhibited IC₅₀ values >10,000 nM . This represents a >370-fold potency advantage for RJG-2051 over both comparators . The assay measured turnover of coumberone to coumberol through AKR1C-mediated reduction, and dose-response curves were used to calculate all IC₅₀ values under identical experimental conditions .

AKR1C3 inhibition coumberone reduction assay NSAID repurposing covalent inhibitor potency

AKR1C Isoform Selectivity: 2,350-Fold Discrimination Over AKR1C1, 1,790-Fold Over AKR1C2, 429-Fold Over AKR1C4 in Live Cells

In a live-cell coumberone reduction assay using HEK293T cells overexpressing individual AKR1C isoforms, RJG-2051 achieved an IC₅₀ of 13 nM against AKR1C3 with the following fold-selectivity values: 2,350-fold over AKR1C1, 1,790-fold over AKR1C2, and 429-fold over AKR1C4 . By comparison, the widely used AKR1C3 tool compound ASP9521 demonstrates only ~100-fold selectivity over AKR1C2, and CRT0036521 reports approximately 1,500-fold selectivity over AKR1C1 . The selectivity of RJG-2051 was directly measured across all four isoforms in an isogenic cellular background, providing internally controlled comparative data absent for most historical AKR1C3 inhibitors .

isoform selectivity AKR1C1 AKR1C2 AKR1C4 live cell assay chemical probe

Proteome-Wide Selectivity: >1,800 Quantified Tyrosine and Lysine Sites with AKR1C3 Y24 as the Sole Predominant Target

Using a tandem mass tag (TMT) chemical proteomics workflow (TMT-SuTEx) with the broadly reactive probe RJG-2043, RJG-2051 was evaluated for proteome-wide selectivity across >1,800 probe-modified tyrosine and lysine sites quantified in compound-treated cells (10 μM, 2 h treatment) . AKR1C3 Y24 was identified as the most significantly liganded site in the entire dataset, with a competition ratio (CR) ≤0.25 indicating ≥75% blockade of probe labeling . In contrast, RJG-2051 showed no inhibitory activity against probe-modified sites on AKR1B10 (Y49), AKR1C1 (Y24 or Y196), or AKR1C3 (Y272), each exhibiting a CR of ~1 (no competition) . Only a handful of other proteins across the proteome showed reduced binding activity . This level of quantitative chemoproteomic selectivity characterization has not been reported for any other commercially available AKR1C3 inhibitor, including ASP9521, indomethacin, PTUPB, or CRT0036521 .

chemical proteomics TMT-SuTEx proteome-wide selectivity off-target profiling Y24 engagement

Covalent SuTEx Mechanism: Irreversible Engagement of Non-Catalytic Y24 Confirmed by Time-Dependent ABPP and Negative Control RJG-2036

RJG-2051 covalently modifies the non-catalytic tyrosine residue Y24 in the AKR1C3 active site—a mechanism distinct from reversible inhibitors such as indomethacin, ASP9521, and CRT0036521 . Covalent engagement was confirmed by gel-based competitive activity-based protein profiling (ABPP): in HEK293T cells expressing AKR1C3, pretreatment with RJG-2051 produced time-dependent blockade of probe (RJG-2121) labeling, with near-complete inhibition observed over 120 minutes . Critically, the structurally related negative control compound RJG-2036 (22)—which lacks the cyclohexyl-triazole leaving group required for AKR1C3 binding—showed no inhibition of probe labeling against any AKR1C isoform, directly confirming that covalent modification of Y24 by RJG-2051 is structure-dependent rather than a non-specific electrophilic effect . In contrast, the reversible inhibitor indomethacin showed incomplete and concentration-limited target engagement with no time-dependent enhancement .

covalent inhibitor SuTEx non-catalytic tyrosine Y24 ABPP time-dependent inhibition

Cell-Based Activity: RJG-2051 Is Significantly More Potent Than PTUPB and Indomethacin in Live-Cell AKR Biochemical Activity Assays

In a direct live-cell comparison, RJG-2051 (compound 21) was confirmed to be a significantly more potent inhibitor of AKR biochemical activity than the established AKR1C3 inhibitors PTUPB and indomethacin in HEK293T cells . The live-cell coumberone reduction assay, which measures AKR-mediated metabolic activity in an intact cellular environment, yielded an IC₅₀ of 13 nM for RJG-2051 against AKR1C3-overexpressing cells . By contrast, indomethacin and PTUPB showed negligible inhibition in the same live-cell assay format despite their reported AKR1C3 activity in purified-protein systems—highlighting a known discrepancy between biochemical and cellular potency for these compounds . The cellular potency of RJG-2051 (13 nM) matched its biochemical potency, confirming efficient cell permeability and target engagement in a physiologically relevant context .

cell-based assay live-cell activity coumberone reduction AKR activity target engagement

Procurement-Grade Purity and Solubility Specifications: >98% HPLC Purity with Defined Storage and Solubility Parameters

Commercially available RJG-2051 is supplied at >98% purity as determined by HPLC, with a molecular weight of 509.62 g/mol (formula C₂₆H₃₁N₅O₄S) and confirmed solubility of ≥10 mM in DMSO . Storage specifications include −20°C for 12 months (solid powder), 4°C for 6 months, or −80°C for 6 months in solution . These defined quality control parameters compare favorably to older AKR1C3 tool compounds, some of which—particularly indomethacin and flufenamic acid—are supplied as generic NSAID-grade material without AKR1C3-specific QC certification, introducing variability in potency, solubility, and potential COX-inhibitory contaminants . The availability of RJG-2051 as a dedicated AKR1C3 chemical probe with batch-specific purity documentation enables reproducible cross-laboratory studies.

compound purity solubility DMSO solubility storage stability quality control

RJG-2051 Optimal Application Scenarios: From Target Validation to Hormone-Dependent Cancer Pharmacology


AKR1C3 Target Validation in Castration-Resistant Prostate Cancer (CRPC) Models Using Covalent Target Engagement

RJG-2051 is the optimal tool compound for experiments requiring unambiguous attribution of phenotypic effects to AKR1C3 inhibition in CRPC models. Its covalent Y24 engagement, combined with the availability of the matched negative control RJG-2036, enables pulse-chase washout experiments that distinguish on-target pharmacology from off-target cytotoxicity . The 2,350-fold selectivity over AKR1C1 ensures that observed effects on androgen metabolism (e.g., reduced conversion of 5α-androstanedione to dihydrotestosterone) can be confidently assigned to AKR1C3 rather than the closely related AKR1C1 isoform . Researchers studying AR-V7-driven resistance to enzalutamide or abiraterone should prioritize RJG-2051 over reversible, less selective alternatives such as indomethacin or ASP9521 .

Chemoproteomic Profiling of AKR1C3 Ligandability and Off-Target De-Risking in Drug Discovery Pipelines

For industrial drug discovery programs where off-target toxicity has derailed clinical AKR1C3 inhibitors (e.g., BAY1128688 hepatotoxicity from AKR1D1), RJG-2051 serves as a benchmark compound for chemoproteomic selectivity screening . Its quantitative TMT-SuTEx profiling across >1,800 sites—demonstrating AKR1C3 Y24 as the sole predominant target—provides a reference data set against which novel AKR1C3-targeting scaffolds can be benchmarked . Procurement of RJG-2051 as a positive control for competitive ABPP or TMT-SuTEx experiments enables direct comparison of proteome-wide selectivity between new chemical entities and the current best-in-class probe .

Hormone-Dependent Breast and Endometrial Cancer Cell Proliferation Studies Requiring AKR1C3-Specific Metabolic Interrogation

In estrogen-receptor-positive breast cancer and endometrial cancer models where AKR1C3-mediated prostaglandin and estrogen metabolism contributes to proliferation, RJG-2051 offers a unique combination of cellular potency (IC₅₀ = 13 nM in live cells) and isoform selectivity that avoids confounding AKR1C2-mediated progesterone metabolism . The live-cell coumberone reduction assay data confirm that RJG-2051 maintains full activity in an intact cellular environment, unlike PTUPB and indomethacin, which lose potency in cells . Researchers conducting proliferation assays, colony formation studies, or combination therapy screens (e.g., with ARSIs or SERMs) should select RJG-2051 to ensure that AKR1C3 inhibition is sustained throughout multi-day experimental protocols .

Covalent Inhibitor Mechanism-of-Action Studies: SuTEx Electrophile Optimization and Non-Catalytic Tyrosine Targeting

RJG-2051 is the most advanced SuTEx-based covalent inhibitor targeting a non-catalytic tyrosine residue, making it an essential reference compound for laboratories developing novel tyrosine-targeting covalent ligands . The structure-activity relationship (SAR) series leading from compound 1 through RJG-2051 is fully disclosed in the primary publication, including chemoproteomic inhibition data (% probe labeling blockade) and biochemical IC₅₀ values for 21 analogs . The cyclohexyl-triazole leaving group optimization that yielded RJG-2051 (94% chemoproteomic inhibition vs. 2% for the unsubstituted triazole parent compound 1) provides a quantitative framework for evaluating new electrophilic warheads . The negative control RJG-2036 and the matched activity-based probe RJG-2121 are both structurally characterized and available for competitive ABPP studies .

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